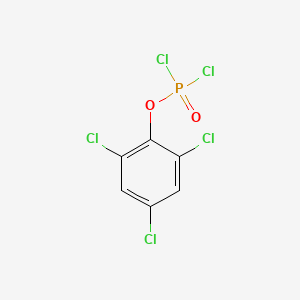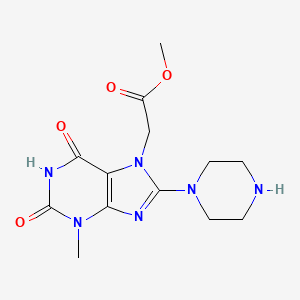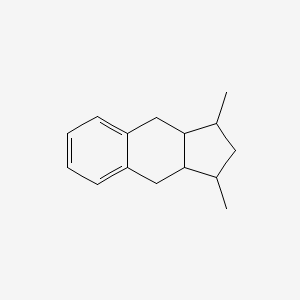
1H-Benzindene, hexahydrodimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzindene, hexahydrodimethyl- is an organic compound with the molecular formula C15H20 It is a derivative of benzindene, characterized by the presence of two methyl groups and a hexahydro structure
Méthodes De Préparation
The synthesis of 1H-Benzindene, hexahydrodimethyl- involves several steps. One common method includes the hydrogenation of benzindene derivatives under specific conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the benzindene ring, resulting in the formation of hexahydrodimethyl-1H-benzindene .
Industrial production methods may involve similar hydrogenation processes but on a larger scale, utilizing industrial reactors and optimized reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
1H-Benzindene, hexahydrodimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation process typically leads to the formation of ketones or carboxylic acids, depending on the reaction conditions.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often result in the formation of alcohols or alkanes.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Benzindene, hexahydrodimethyl- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research studies have explored its potential as a bioactive compound. It has shown promise in various biological assays, including antimicrobial and anticancer activities.
Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery.
Industry: In the industrial sector, 1H-Benzindene, hexahydrodimethyl- is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1H-Benzindene, hexahydrodimethyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial studies, it may disrupt bacterial cell membranes or inhibit essential enzymes, leading to cell death .
Comparaison Avec Des Composés Similaires
1H-Benzindene, hexahydrodimethyl- can be compared with other similar compounds, such as:
Benzindene: The parent compound, which lacks the hexahydro and dimethyl modifications. It has different chemical properties and reactivity.
Hexahydrobenzindene: A similar compound with a fully hydrogenated benzindene ring but without the dimethyl groups.
Dimethylbenzindene: A derivative with two methyl groups but without the hexahydro structure.
The uniqueness of 1H-Benzindene, hexahydrodimethyl- lies in its combined hexahydro and dimethyl modifications, which confer specific chemical and biological properties .
Propriétés
Numéro CAS |
68954-04-1 |
|---|---|
Formule moléculaire |
C15H20 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
1,3-dimethyl-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalene |
InChI |
InChI=1S/C15H20/c1-10-7-11(2)15-9-13-6-4-3-5-12(13)8-14(10)15/h3-6,10-11,14-15H,7-9H2,1-2H3 |
Clé InChI |
GTFNGWNNWQAMKS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C2C1CC3=CC=CC=C3C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


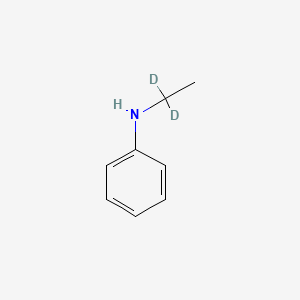
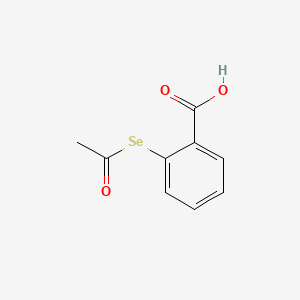
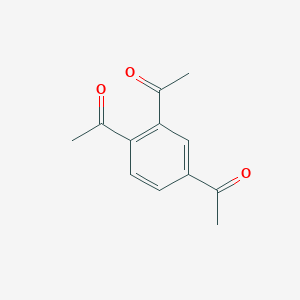
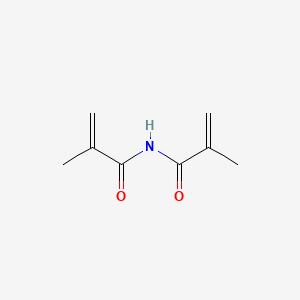
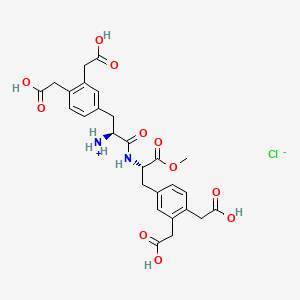
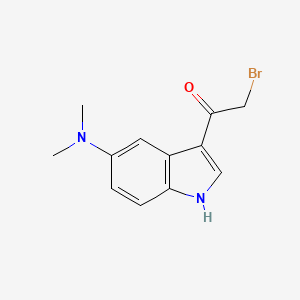



![6H-Dibenzo[b,d]pyran-4,8-dicarboxylic acid, 6-oxo-, dimethyl ester](/img/structure/B13769191.png)
![[4-(Dimethylamino)phenyl]phosphonous acid](/img/structure/B13769199.png)
